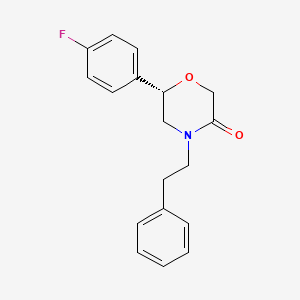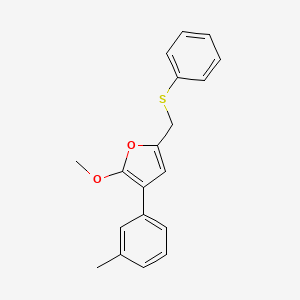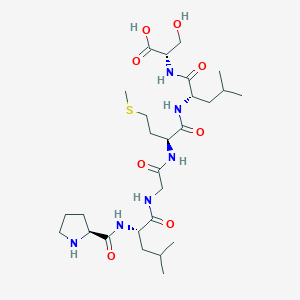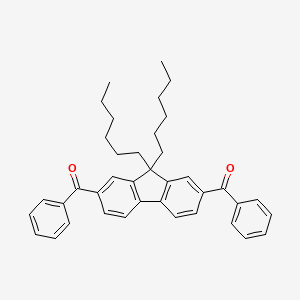![molecular formula C13H19NO3 B12618588 Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester CAS No. 918311-73-6](/img/structure/B12618588.png)
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester is an organic compound with a complex structure It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a pentyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester typically involves the reaction of 4-(hydroxymethyl)phenyl isocyanate with pentanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the formation of a urethane linkage between the isocyanate and the alcohol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The aromatic ring and hydroxyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
Comparison
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester is unique due to the presence of the hydroxymethyl group on the aromatic ring and the pentyl ester group. These structural features confer distinct chemical properties and reactivity compared to other carbamic acid esters. The hydroxymethyl group enhances its solubility and potential for hydrogen bonding, while the pentyl ester group influences its lipophilicity and stability.
Properties
CAS No. |
918311-73-6 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
pentyl N-[4-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-2-3-4-9-17-13(16)14-12-7-5-11(10-15)6-8-12/h5-8,15H,2-4,9-10H2,1H3,(H,14,16) |
InChI Key |
BDFGJQIULFGRBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline](/img/structure/B12618510.png)


![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B12618567.png)



![3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B12618596.png)
![5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine](/img/structure/B12618601.png)


![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)


